molecular formula C19H13BrN2O3S B11097427 (2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B11097427
M. Wt: 429.3 g/mol
InChI Key: XAPSNQMIGCAGJR-UBKPWBPPSA-N
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Description

2-[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6,7-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE is a complex organic compound that features a unique combination of brominated benzodioxole and thiazolobenzimidazole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6,7-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE typically involves multiple steps:

    Bromination of 1,3-benzodioxole: The starting material, 1,3-benzodioxole, is brominated to form 6-bromo-1,3-benzodioxole.

    Formation of the thiazolobenzimidazole core: This involves the cyclization of appropriate precursors under specific conditions to form the thiazolobenzimidazole structure.

    Condensation reaction: The final step involves the condensation of the brominated benzodioxole with the thiazolobenzimidazole core under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6,7-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The bromine atom in the benzodioxole ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6,7-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6,7-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6,7-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE is unique due to its combination of brominated benzodioxole and thiazolobenzimidazole structures. This dual functionality provides it with distinct chemical and biological properties that are not commonly found in other similar compounds.

Properties

Molecular Formula

C19H13BrN2O3S

Molecular Weight

429.3 g/mol

IUPAC Name

(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-6,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C19H13BrN2O3S/c1-9-3-13-14(4-10(9)2)22-18(23)17(26-19(22)21-13)6-11-5-15-16(7-12(11)20)25-8-24-15/h3-7H,8H2,1-2H3/b17-6+

InChI Key

XAPSNQMIGCAGJR-UBKPWBPPSA-N

Isomeric SMILES

CC1=CC2=C(C=C1C)N3C(=O)/C(=C\C4=CC5=C(C=C4Br)OCO5)/SC3=N2

Canonical SMILES

CC1=CC2=C(C=C1C)N3C(=O)C(=CC4=CC5=C(C=C4Br)OCO5)SC3=N2

Origin of Product

United States

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